1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a bromopyridine moiety attached to an ethylpiperazine ring, making it a versatile compound in various chemical and pharmaceutical applications. This compound is often used in scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Nucleophilic Substitution: The 5-bromopyridine is then subjected to nucleophilic substitution with 4-ethylpiperazine under basic conditions to form 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethylpiperazine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: Similar structure but lacks the ethylpiperazine ring.
1-(3-Bromopyridin-5-yl)-4-methylpiperazine: Similar structure with a methyl group instead of an ethyl group.
1-(5-Bromopyridin-3-yl)-4-phenylpiperazine: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride is unique due to its specific combination of the bromopyridine and ethylpiperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-ethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.2ClH/c1-2-14-3-5-15(6-4-14)11-7-10(12)8-13-9-11;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHMZAHMBVCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.